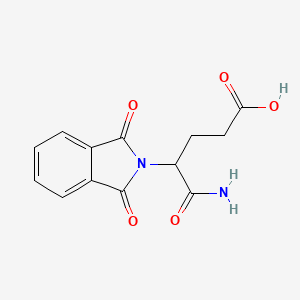

4-Phthalimidoglutaramic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBMYGDAHSAJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962796 | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-56-2 | |

| Record name | 4-Phthalimido-DL-glutaramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Phthalimidoglutaramic Acid

Pathways for Preparation via Hydrolysis of Related Imide Compounds

The hydrolysis of the imide functionality, particularly in compounds structurally related to 4-Phthalimidoglutaramic acid, serves as a primary route for its synthesis. This process can be achieved through both non-enzymatic and enzyme-mediated pathways.

Non-Enzymatic Hydrolytic Routes

Non-enzymatic hydrolysis of phthalimide-containing compounds, such as thalidomide (B1683933), can lead to the formation of various products, including 4-Phthalimidoglutaramic acid. researchgate.netnih.govresearchgate.net This hydrolysis can occur under physiological pH conditions in aqueous media and is dependent on temperature. researchgate.net The process involves the cleavage of the amide bonds within the phthalimide (B116566) and glutarimide (B196013) rings. researchgate.net

The hydrolysis of N-substituted phthalimides is influenced by the pH of the solution. For instance, the hydrolysis of phthalamic acid, a related structure, is significantly faster at pH 3 compared to benzamide, suggesting intramolecular catalysis by the ortho-carboxylic acid group. researchgate.net This catalytic process is believed to involve the intermediate formation of phthalic anhydride (B1165640). researchgate.net In contrast, under strongly acidic conditions, the mechanism appears to involve the direct attack of water on the protonated amide. researchgate.net

Enzyme-Mediated Hydrolytic Syntheses

While spontaneous hydrolysis occurs, there is also evidence for enzyme-assisted hydrolysis of the amide bonds in thalidomide and its analogues. nih.gov Cytochrome P450 enzymes can metabolize thalidomide, producing a range of by-products. researchgate.netnih.gov Although specific enzymatic synthesis of 4-Phthalimidoglutaramic acid is not extensively detailed in the provided results, the general principle of enzyme-mediated hydrolysis of related structures suggests its feasibility.

Influence of pH and Reaction Conditions on Hydrolysis Product Distribution

The distribution of hydrolysis products is highly dependent on pH and other reaction conditions. Thalidomide, for example, is unstable at pH values above 6-7 and undergoes rapid spontaneous hydrolysis. nih.gov The rate and products of hydrolysis are also temperature-dependent. researchgate.net

In alkaline conditions, the hydrolysis of phthalimide can be influenced by the presence of micelles. For example, the rate of alkaline hydrolysis of phthalimide is affected by the concentration of cetyltrimethylammonium bromide (CTABr), with the reaction being insignificant in the micellar phase compared to the aqueous phase. rsc.org

The stability of the imide rings is a critical factor. For instance, the teratogenic analogue of thalidomide, EM12, is more resistant to spontaneous hydrolysis at physiological pH, which is thought to contribute to its increased activity. nih.gov

De Novo Synthetic Approaches to 4-Phthalimidoglutaramic Acid and its Analogues

De novo synthesis refers to the creation of complex molecules from simpler precursors. wikipedia.org For 4-Phthalimidoglutaramic acid, this would involve constructing the molecule from basic starting materials rather than by modifying a pre-existing, closely related structure.

A common method for synthesizing N-substituted phthalimides is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an alkyl halide. libretexts.orgorganic-chemistry.org This can be followed by hydrolysis to yield a primary amine. libretexts.org A general synthesis for 4-Phthalimidoglutaramic acid could potentially involve the reaction of a glutamic acid derivative with phthalic anhydride or a related reagent. ontosight.ai For instance, phthalimide itself can be prepared by heating phthalic anhydride with aqueous ammonia (B1221849) or by fusing it with ammonium (B1175870) carbonate. byjus.com

The synthesis of analogues often involves modifications to either the phthalimide or the glutarimide ring. For example, analogues with a 3,4-dialkoxyphenyl moiety have been prepared by hydrolyzing the glutarimide ring of thalidomide. encyclopedia.pub The synthesis of various N-substituted phthalimide derivatives has been explored, indicating that the nature of the substituent on the imido nitrogen is critical for certain biological activities. nih.gov

Strategies for Derivatization of 4-Phthalimidoglutaramic Acid

Modification of Carboxylic Acid Moieties

The carboxylic acid groups of 4-Phthalimidoglutaramic acid present opportunities for various derivatization reactions. Generally, carboxylic acids can be converted into esters, amides, acyl hydrazides, or hydroxamic acids. colostate.eduthermofisher.com

Common derivatization strategies for carboxylic acids for analysis by gas chromatography (GC) include silylation and alkylation to form esters, such as methyl esters. colostate.edu For liquid chromatography-mass spectrometry (LC-MS), derivatizing agents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used. nih.gov This reagent reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.comnih.gov

The conversion of a carboxylic acid to an aliphatic amine is another derivatization route. This can be achieved by coupling with a half-protected diamine, followed by deprotection. thermofisher.com Furthermore, water-soluble activated esters can be prepared from carboxylic acids using reagents like 4-sulfo-2,3,5,6-tetrafluorophenol (STP) in the presence of a carbodiimide. thermofisher.com

Transformations Involving the Phthalimide Ring

The phthalimide ring of 4-phthalimidoglutaramic acid is a robust functional group, yet it can undergo several specific transformations, allowing for further molecular diversification. These reactions primarily target the imide bond or the aromatic ring itself.

One of the most fundamental transformations of the phthalimide group is its cleavage to unmask a primary amine. The Gabriel synthesis, a classic method for synthesizing primary amines, utilizes this deprotection strategy. organic-chemistry.orgwikipedia.org For 4-phthalimidoglutaramic acid, this would result in the formation of glutamine. The process typically involves hydrazinolysis, where hydrazine (B178648) is used to cleave the phthalimide ring, yielding the desired amine and a phthalhydrazide (B32825) byproduct. wikipedia.org Alternatively, milder conditions using sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid can achieve the deprotection, which is particularly useful for sensitive substrates to avoid racemization. organic-chemistry.org

The aromatic portion of the phthalimide ring can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration, can introduce functional groups onto the benzene (B151609) ring. For instance, phthalimide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitrophthalimide. researchgate.netorgsyn.org This nitro group can then be subsequently reduced to an amino group, for example, using sodium dithionite, providing a handle for further derivatization. researchgate.net

Modern cross-coupling reactions have also been applied to phthalimide systems. For example, a ruthenium-catalyzed reaction can transform phthalimides into amides in a single step through a ring-opening mechanism that releases CO2. organic-chemistry.org

| Reaction Type | Reagents | Product Type | Reference |

| Deprotection (Hydrazinolysis) | Hydrazine (N₂H₄) | Primary Amine (Glutamine) | wikipedia.org |

| Deprotection (Reductive) | NaBH₄/2-propanol, then Acetic Acid | Primary Amine (Glutamine) | organic-chemistry.org |

| Nitration | Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimido derivative | researchgate.netorgsyn.org |

| Reduction of Nitro Group | Sodium Dithionite (Na₂S₂O₄) | 4-Aminophthalimido derivative | researchgate.net |

| Ring-Opening Amidation | Ruthenium catalyst, Water | Amide | organic-chemistry.org |

Derivatization at the Glutaramic Acid Moiety

The glutaramic acid portion of 4-phthalimidoglutaramic acid offers two primary sites for derivatization: the carboxylic acid and the amide. These functional groups are central to many biological processes and their modification is a key strategy in medicinal chemistry and material science.

The carboxylic acid is the most readily derivatized group. Standard esterification procedures, reacting the acid with an alcohol under acidic catalysis, can be used to produce a variety of esters. byjus.com More sophisticated methods involve the use of coupling reagents to form amide bonds. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with a primary or secondary amine to form a new amide derivative. nih.govnih.gov This is a widely used strategy in peptide synthesis. The carboxylic acid can also be reduced to a primary alcohol.

Derivatization can also be performed for analytical purposes. For gas chromatography (GC) analysis, the polar carboxylic acid and amide groups must be derivatized to increase volatility. sigmaaldrich.com Silylation is a common technique, where an active hydrogen is replaced by a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Alkylation is another approach to modify these active hydrogens. gcms.czpsu.edu For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and chromatographic retention. nih.gov Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid to improve detection in positive electrospray ionization mode. nih.gov

| Functional Group | Reaction Type | Reagents/Method | Product | Reference |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | byjus.com |

| Carboxylic Acid | Amidation | Amine, EDC | Amide | nih.govnih.gov |

| Carboxylic Acid / Amide | Silylation (for GC) | MTBSTFA | TBDMS derivative | sigmaaldrich.com |

| Carboxylic Acid | Amine Coupling (for LC-MS) | 4-BNMA, EDC | Derivatized Acid | nih.gov |

| Carboxylic Acid | Reduction | BH₃•THF | Alcohol | plos.org |

Enantioselective Synthesis and Stereochemical Control in Derivatization

Since 4-phthalimidoglutaramic acid possesses a chiral center at the alpha-carbon of the glutaramic acid moiety, controlling its stereochemistry is critical, as different enantiomers can exhibit vastly different biological activities.

Enantioselective synthesis aims to produce a single enantiomer of the molecule. One powerful strategy is asymmetric hydrogenation, where a prochiral precursor is hydrogenated using a chiral catalyst to selectively form one enantiomer. nih.gov For example, palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates has been shown to produce optically active α-aminophosphonates with high enantiomeric excess (ee). nih.gov A similar strategy could be adapted for the synthesis of the glutamic acid precursor. Another approach is the use of asymmetric conjugate addition. The enantioselective 1,4-addition of an enolate to an unsaturated ester can establish the stereocenter at the 4-position of glutamic acid derivatives. researchgate.net

Once the desired stereoisomer is obtained, it is crucial to maintain its stereochemical integrity during subsequent derivatization steps. Many of the derivatization reactions on the glutaramic acid moiety, such as EDC-mediated amide coupling, are known to proceed with minimal racemization. wikipedia.org However, reactions involving the alpha-carbon must be carefully chosen.

For the analysis and confirmation of stereochemical purity, chiral chromatography is an indispensable tool. Chiral High-Performance Liquid Chromatography (HPLC) can separate and quantify the different stereoisomers of 4-phthalimidoglutaramic acid or its derivatives, often without the need for prior derivatization. plos.org Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated by standard chromatography techniques like LC-MS. nih.govnih.govresearchgate.net Agents such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) react with the carboxylic acid to form diastereomeric amides with different retention times, allowing for their quantification. nih.govnih.govresearchgate.net

| Technique | Purpose | Description | Reference |

| Asymmetric Hydrogenation | Enantioselective Synthesis | Use of a chiral catalyst (e.g., Pd or Ir-based) to selectively form one enantiomer from a prochiral substrate. | nih.govrsc.org |

| Asymmetric Conjugate Addition | Enantioselective Synthesis | Enantioselective 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound to create a chiral center. | researchgate.net |

| Chiral HPLC | Stereochemical Analysis | Chromatographic separation of enantiomers on a chiral stationary phase. | plos.org |

| Chiral Derivatizing Agents (e.g., PGME, PAME) | Stereochemical Analysis | Reaction of enantiomers with a chiral agent to form diastereomers, which are separable by standard chromatography. | nih.govnih.govresearchgate.net |

Hydrolytic Degradation and Stability Profiling of 4 Phthalimidoglutaramic Acid

Intrinsic Hydrolytic Pathways and Products

The intrinsic hydrolysis of 4-phthalimidoglutaramic acid proceeds through two main pathways: the cleavage of the phthalimido ring and the hydrolytic splitting of the glutarimide (B196013) moiety, which can form under certain conditions from the glutaramic acid part.

Cleavage of Phthalimido Ring

The hydrolysis of the phthalimido ring is a well-documented process that can occur under both acidic and basic conditions. The initial step involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the phthalimide (B116566) group. This leads to the opening of the five-membered imide ring to form a phthalamic acid derivative. In the case of 4-phthalimidoglutaramic acid, this initial cleavage results in the formation of N-(o-carboxybenzoyl)glutaramic acid.

Under acidic conditions, the reaction is catalyzed by protons, which enhance the electrophilicity of the carbonyl carbons. In alkaline media, the direct attack of the more nucleophilic hydroxide ion is the predominant mechanism. Studies on N-substituted phthalimides have shown that the rate of hydrolysis is significantly influenced by the pH of the solution. For instance, the hydrolysis of N-arylphthalimides exhibits both acid and base catalysis researchgate.net. The initial product of this ring-opening is the corresponding phthalamic acid.

Hydrolytic Splitting of Glutarimide Moiety

The glutaramic acid portion of the molecule contains an amide bond that can also undergo hydrolysis. However, under certain conditions, particularly with heating, the glutaramic acid monoamide can cyclize to form a glutarimide ring researchgate.net. This glutarimide ring is also susceptible to hydrolysis. The hydrolysis of the glutarimide ring, similar to the phthalimido ring, involves the cleavage of one of the amide bonds. This reaction is also subject to both acid and base catalysis.

The hydrolysis of the glutarimide ring in related structures, such as thalidomide (B1683933), has been studied, revealing that the glutarimide ring can be cleaved to produce glutamic acid derivatives taylorandfrancis.com. For 4-phthalimidoglutaramic acid, if a glutarimide ring were to form, its subsequent hydrolysis would lead to the opening of this six-membered ring, yielding a dicarboxylic acid derivative. It has been observed that replacing the phthalimide group in similar structures with a more stable aromatic group can enhance the stability of the glutarimide ring towards hydrolysis nih.gov.

Kinetic Studies of Hydrolysis under Varied Conditions

The rate of hydrolysis of 4-phthalimidoglutaramic acid is dependent on several factors, most notably pH and temperature. Kinetic studies on analogous N-substituted phthalimides provide insight into the expected behavior of the phthalimido moiety in the target compound.

The hydrolysis of N-arylphthalimides typically follows pseudo-first-order kinetics under constant pH. The pH-rate profile for the hydrolysis of these compounds often shows a 'U' or 'V' shape, characteristic of specific acid and specific base catalysis, with a region of pH-independent hydrolysis in the neutral range. For example, studies on N-(methoxyphenyl)phthalimides have determined rate constants for both HCl-independent and HCl-dependent hydrolysis pathways researchgate.net.

Below is an interactive data table summarizing representative kinetic data for the hydrolysis of N-substituted phthalimides under different conditions.

| Compound | Condition | Rate Constant (k) | Reference |

| N-(2'-methoxyphenyl)phthalimide | HCl-independent (k₀) at 35°C | 6.74 × 10⁻⁷ s⁻¹ | researchgate.net |

| N-(2'-methoxyphenyl)phthalimide | HCl-dependent (kH) at 35°C | 5.47 × 10⁻⁶ M⁻¹s⁻¹ | researchgate.net |

| N-(4'-methoxyphenyl)phthalimide | HCl-independent (k₀) at 35°C | 12.2 × 10⁻⁷ s⁻¹ | researchgate.net |

| N-(4'-methoxyphenyl)phthalimide | HCl-dependent (kH) at 35°C | 4.61 × 10⁻⁶ M⁻¹s⁻¹ | researchgate.net |

| N-(o-hydroxyphenyl)phthalimide | pH-independent (9.6-10.1) | 0.10 s⁻¹ | researchgate.net |

This table presents data for analogous compounds to infer the hydrolytic behavior of the phthalimido group in 4-phthalimidoglutaramic acid.

Influence of Substituent Effects on Hydrolytic Stability

The electronic nature of substituents on the N-aryl ring of phthalimides has a discernible effect on their hydrolytic stability. Electron-withdrawing groups on the aryl ring generally increase the rate of hydrolysis by making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the rate of hydrolysis.

Formation of Secondary and Tertiary Hydrolysis Products

The initial hydrolysis of 4-phthalimidoglutaramic acid yields primary degradation products, which can themselves undergo further hydrolysis.

The primary product from the cleavage of the phthalimido ring is N-(o-carboxybenzoyl)glutaramic acid . This phthalamic acid derivative can undergo further degradation. One possible pathway is the hydrolysis of the remaining amide bond, which would yield phthalic acid and glutamic acid . Phthalic acid is a stable dicarboxylic acid and a common final product in the degradation of phthalimide-containing compounds nih.govwikipedia.org.

Alternatively, the initial hydrolysis could occur at the amide bond of the glutaramic acid moiety, yielding phthalimide and glutaric acid . The released phthalimide would then be susceptible to hydrolysis to form phthalamic acid , and subsequently phthalic acid and ammonia (B1221849).

Therefore, the ultimate tertiary hydrolysis products of 4-phthalimidoglutaramic acid under complete hydrolysis are expected to be phthalic acid , glutaric acid , and ammonia . The relative rates of the different hydrolytic steps will determine the transient concentrations of the various intermediate products.

Mechanistic Investigations of Chemical Transformations Involving 4 Phthalimidoglutaramic Acid

Reaction Mechanisms in Derivatization and Decomposition

The derivatization and decomposition of 4-phthalimidoglutaramic acid are primarily governed by reactions targeting its three key functional groups: the phthalimide (B116566), the amide, and the carboxylic acid. The principal mechanisms involved are hydrolysis and other nucleophilic acyl substitutions.

The decomposition of the phthalimide ring often proceeds via hydrolysis, which can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the reaction mechanism can vary depending on the acid concentration. At lower acidities, the reaction typically follows a bimolecular A-2 mechanism. researchgate.net This process begins with the protonation of one of the carbonyl oxygens of the imide, which activates the carbonyl carbon for nucleophilic attack by a water molecule. byjus.com This is followed by the formation of a tetrahedral intermediate, proton transfer, and subsequent ring opening to yield a phthalic acid derivative and the corresponding amine portion. At higher acid concentrations, a shift to a unimolecular A-1 mechanism may be observed. researchgate.net

The terminal amide group of the glutaramic acid moiety can also be hydrolyzed under acidic or basic conditions to yield glutamic acid and phthalimide. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the amine as a leaving group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated to increase its electrophilicity before being attacked by water. byjus.comyoutube.com

Derivatization can occur at the carboxylic acid terminus. For instance, esterification can be achieved by reacting the compound with an alcohol under acidic conditions. This is a reversible nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile. libretexts.org Another derivatization pathway involves the activation of the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, which can then be reacted with various nucleophiles to form new amides or esters. nih.gov

Role of Catalysis in Synthetic Transformations

Catalysis is crucial for both the synthesis and subsequent transformations of 4-phthalimidoglutaramic acid. The formation of the phthalimide group itself often relies on catalytic methods. Modern synthetic strategies for creating phthalimides include copper-catalyzed oxidation of arene-fused cyclic amines. nih.gov For instance, catalysts like CuCl have been shown to be effective in these transformations. nih.gov While not a direct synthesis of 4-phthalimidoglutaramic acid, these methods illustrate the importance of transition metal catalysis in forming the core phthalimide structure from appropriate precursors.

In the context of its transformations, acid and base catalysis play a pivotal role, particularly in hydrolysis (decomposition) reactions. As detailed in section 4.1, the hydrolysis of both the imide and amide functionalities is significantly accelerated by the presence of acids or bases. researchgate.netbyjus.com

Acid Catalysis : In acidic media, a proton acts as the catalyst by protonating a carbonyl oxygen. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water. byjus.com This is a general mechanism for the hydrolysis of amides, esters, and imides. byjus.comlibretexts.org Studies on related phthalimide structures have demonstrated that the effectiveness of acid catalysis can depend on the specific acid used (e.g., HCl, H₂SO₄, HClO₄). researchgate.net

Base Catalysis : Under basic conditions, the catalyst is typically a hydroxide ion, which is a strong nucleophile. It initiates the reaction by directly attacking the carbonyl carbon. masterorganicchemistry.com While the terminal carboxylic acid group would be deprotonated under basic conditions, rendering it unreactive toward nucleophiles, the amide and imide groups remain susceptible to base-catalyzed hydrolysis. masterorganicchemistry.com

The table below summarizes the catalytic approaches in key transformations.

| Transformation | Catalyst Type | Role of Catalyst |

| Phthalimide Synthesis | Metal Catalyst (e.g., CuCl) | Facilitates the oxidation and cyclization to form the imide ring. nih.gov |

| Imide/Amide Hydrolysis | Acid (H⁺) | Protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack. byjus.comyoutube.com |

| Amide Hydrolysis | Base (OH⁻) | Acts as a strong nucleophile to initiate the addition-elimination sequence. masterorganicchemistry.com |

Nucleophilic Acyl Substitution Processes

Nucleophilic Addition : The reaction initiates with the attack of a nucleophile on one of the electrophilic carbonyl carbons (either in the imide or the amide group). This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is typically unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, one of the substituents on the carbonyl carbon is expelled as a leaving group. libretexts.org

The reactivity of the carbonyl groups in 4-phthalimidoglutaramic acid towards nucleophilic attack varies. Imides generally have two carbonyl groups that can react. The leaving group in an imide hydrolysis is a resonance-stabilized amide, while the leaving group in an amide hydrolysis is an amine. The relative reactivity is determined by the stability of the leaving group; a better leaving group is a weaker base. masterorganicchemistry.com

These reactions can be performed under both basic and acidic conditions, which serve to either enhance the nucleophilicity of the attacking species or the electrophilicity of the carbonyl carbon, respectively. byjus.comyoutube.com For example, the hydrolysis of the amide bond to release glutamic acid is a nucleophilic acyl substitution where water (or hydroxide) is the nucleophile and the amine portion is the leaving group. Similarly, the opening of the phthalimide ring involves substitution at one of the imide carbonyls. libretexts.org

Hydrogen Bonding Interactions and Conformation in Solution

The structure of 4-phthalimidoglutaramic acid features multiple sites capable of participating in hydrogen bonding, which significantly influences its conformation, solubility, and interactions in solution. A hydrogen bond is a strong dipole-dipole attraction between a hydrogen atom bonded to a highly electronegative atom (a donor) and another nearby electronegative atom with a lone pair of electrons (an acceptor). libretexts.org

Key hydrogen bonding sites in 4-phthalimidoglutaramic acid include:

Hydrogen Bond Donors : The hydrogen atom of the carboxylic acid (-COOH) and the hydrogen atom of the amide group (-CONH-).

Hydrogen Bond Acceptors : The four carbonyl oxygen atoms (two in the phthalimide ring, one in the amide, and one in the carboxylic acid) and the hydroxyl oxygen of the carboxylic acid.

These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules). libretexts.org

Intramolecular Hydrogen Bonding : Depending on the flexibility of the glutaramic acid chain, it is possible for the carboxylic acid proton to form an intramolecular hydrogen bond with a nearby carbonyl oxygen, such as the amide carbonyl. Such interactions can stabilize specific conformations in solution, potentially influencing the molecule's acidity and reactivity. stackexchange.com The formation of stable six- or seven-membered rings via hydrogen bonding is a common feature in similar flexible molecules.

Intermolecular Hydrogen Bonding : In solution, particularly in protic solvents like water or alcohols, 4-phthalimidoglutaramic acid can form extensive networks of intermolecular hydrogen bonds. The carboxylic acid groups can form strong hydrogen-bonded dimers with other acid molecules. nih.gov Furthermore, the amide N-H and various carbonyl oxygens can form hydrogen bonds with each other and with solvent molecules. libretexts.org This extensive hydrogen bonding capability is a primary determinant of the compound's solubility in polar, protic solvents. The molecule's conformation in solution will be a dynamic equilibrium of conformers that optimize these favorable hydrogen bonding interactions. Studies on structurally related molecules like 4-aminohippuric acid show complex, three-dimensional hydrogen-bonded arrays rather than simple cyclic dimers. nih.gov

The table below details the potential hydrogen bonding interactions.

| H-Bond Site | Type | Potential Interaction Partner |

| Carboxylic Acid (-COOH) | Donor & Acceptor | Other -COOH groups (dimerization), solvent, carbonyl oxygens |

| Amide (-CONH-) | Donor & Acceptor | Other amide groups, solvent, carbonyl oxygens |

| Phthalimide Carbonyls (C=O) | Acceptor | Carboxylic acid H, amide N-H, solvent |

Spectroscopic and Chromatographic Analytical Methodologies for 4 Phthalimidoglutaramic Acid

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 4-phthalimidoglutaramic acid from its parent compound and other related metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two powerful techniques utilized for this purpose.

HPLC is a cornerstone technique for the quantitative analysis of 4-phthalimidoglutaramic acid. Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a non-polar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector. C18 columns are frequently used as the stationary phase, offering excellent separation capabilities for moderately polar compounds like 4-phthalimidoglutaramic acid. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Gradient elution, where the proportion of the organic modifier is varied during the analysis, is often employed to achieve optimal separation of all components in a sample. nih.gov

UV detection is commonly used for the quantification of 4-phthalimidoglutaramic acid, with the detection wavelength typically set between 220 nm and 300 nm to maximize sensitivity. chiraltech.com

Table 1: Exemplary HPLC Method Parameters for the Analysis of 4-Phthalimidoglutaramic Acid and Related Compounds

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 40 mM Sodium Phosphate Buffer (pH 7.8) nih.gov |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 237 nm researchgate.net |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled at 40°C nih.gov |

This table presents a composite of typical HPLC conditions and may require optimization for specific applications.

4-Phthalimidoglutaramic acid possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As the biological activity of enantiomers can differ significantly, their separation and individual quantification are of paramount importance. chromatographyonline.comselvita.com Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chiraltech.comchromatographyonline.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The addition of a small amount of a polar organic solvent, such as methanol or ethanol, as a modifier is often necessary to achieve good peak shapes and resolution. chiraltech.com The key to successful chiral separation in SFC lies in the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the enantiomeric separation of thalidomide (B1683933) and its analogs. chiraltech.comnih.gov

Table 2: Typical SFC Conditions for Chiral Analysis of Thalidomide Analogs

| Parameter | Condition |

| Column | Chiralpak IA-U (amylose-based CSP) chiraltech.com |

| Mobile Phase | CO2/Methanol (e.g., 50:50) chiraltech.com |

| Flow Rate | 1.5 - 3.0 mL/min chiraltech.com |

| Detection | UV at 220 nm chiraltech.com |

| Temperature | 35°C chiraltech.com |

| Back Pressure | 150 bar |

These conditions are based on methods for related compounds and serve as a starting point for the analysis of 4-phthalimidoglutaramic acid enantiomers.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of 4-phthalimidoglutaramic acid.

To be analyzed by mass spectrometry, the analyte molecules must first be ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 4-phthalimidoglutaramic acid, as it typically produces intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-. researchgate.net

Once ionized, the molecules can be fragmented in the mass spectrometer to generate a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation of 4-phthalimidoglutaramic acid is expected to involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the phthalimide (B116566) ring. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org Amides can undergo cleavage of the C-N bond. libretexts.org The phthalimide moiety can lead to characteristic fragment ions. nih.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties. For mass spectrometric analysis, derivatization can be employed to enhance ionization efficiency and produce more informative fragmentation patterns. For carboxylic acids and amines, derivatizing agents can be used to increase their volatility and improve their chromatographic behavior, leading to enhanced detection sensitivity. researchgate.net For instance, pre-column derivatization with reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) has been used for the HPLC analysis of amino acids, reacting with primary and secondary amines to form derivatives with strong UV absorbance. researchgate.net A similar strategy could be applied to enhance the detection of 4-phthalimidoglutaramic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of 4-phthalimidoglutaramic acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the protons in 4-phthalimidoglutaramic acid will be influenced by the electron-withdrawing effects of the phthalimide and carboxylic acid groups. The aromatic protons of the phthalimide ring are expected to appear in the downfield region (around 7.5-8.0 ppm). chemicalbook.com The protons of the glutaramic acid moiety will appear at higher field strengths.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The carbonyl carbons of the phthalimide and carboxylic acid groups will have characteristic chemical shifts in the downfield region (around 160-180 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the NMR signals and confirming the structure of 4-phthalimidoglutaramic acid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phthalimidoglutaramic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic CH | 7.7 - 7.9 | 123 - 135 |

| Phthalimide Carbonyl C=O | - | ~167 |

| Glutaramide CH | ~4.5 | ~50 |

| Glutaramide CH₂ | 2.0 - 2.5 | 25 - 35 |

| Carboxylic Acid COOH | 10 - 12 | ~175 |

| Amide NH₂ | 7.0 - 8.0 | - |

These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

Integration of Analytical Techniques for Comprehensive Characterization

The complete and unambiguous structural elucidation and quantification of 4-Phthalimidoglutaramic acid necessitates the integration of multiple analytical techniques. While individual spectroscopic and chromatographic methods provide valuable pieces of the puzzle, their combined use offers a synergistic approach for a comprehensive characterization.

The process typically begins with the separation of 4-Phthalimidoglutaramic acid from complex matrices, such as biological fluids or reaction mixtures, using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The retention time obtained from an HPLC analysis provides the initial identification of the compound.

Following separation, spectroscopic techniques are employed for structural confirmation. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the compound and providing information about its fragmentation pattern. This data is crucial for confirming the elemental composition and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms within the 4-Phthalimidoglutaramic acid molecule can be determined.

Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. The characteristic absorption bands for the carboxylic acid, amide, and phthalimide groups provide further confirmation of the compound's identity.

By integrating the data from these diverse analytical methods, scientists can achieve a high level of confidence in the identification and characterization of 4-Phthalimidoglutaramic acid. This multi-faceted approach is essential for ensuring the accuracy and reliability of research findings related to this important chemical compound.

Spectroscopic Analytical Methodologies

The spectroscopic analysis of 4-Phthalimidoglutaramic acid relies on the interaction of the molecule with electromagnetic radiation to provide information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Phthalimidoglutaramic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for the protons in 4-Phthalimidoglutaramic acid are influenced by the electron-withdrawing effects of the phthalimide and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic protons (phthalimide ring) | 7.7 - 7.9 |

| Methine proton (CH) | ~4.5 - 5.0 |

| Methylene protons (CH₂) | ~2.2 - 2.8 |

| Carboxylic acid proton (OH) | 10.0 - 13.0 |

| Amide proton (NH) | ~8.0 - 9.0 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl carbons (phthalimide) | ~167 |

| Carbonyl carbon (carboxylic acid) | ~175 |

| Carbonyl carbon (amide) | ~173 |

| Aromatic carbons (C-C) | ~123, ~134 |

| Aromatic carbons (C-N/C-CO) | ~132 |

| Methine carbon (CH) | ~55 |

| Methylene carbons (CH₂) | ~28, ~32 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 4-Phthalimidoglutaramic acid by measuring the absorption of infrared radiation at specific wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (imide) | ~1770 and ~1710 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=O stretch (amide I) | ~1650 |

| N-H bend (amide II) | ~1550 |

| C-N stretch | 1300-1400 |

| C-O stretch | 1200-1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of 4-Phthalimidoglutaramic acid and to obtain structural information through its fragmentation pattern. In studies involving the analysis of thalidomide and its metabolites, LC-MS/MS is a commonly used technique. nih.govspandidos-publications.comnih.gov

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 277.07 | Protonated molecular ion |

| [M-H]⁻ | 275.06 | Deprotonated molecular ion |

| Fragment ions | Varies | Result from the cleavage of specific bonds within the molecule, providing structural clues. |

Chromatographic Analytical Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of 4-Phthalimidoglutaramic acid, particularly in complex mixtures such as biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thalidomide and its hydrolysis products, including 4-Phthalimidoglutaramic acid. nih.govindexcopernicus.com Reversed-phase HPLC is a common mode of separation.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength where the phthalimide chromophore absorbs, typically around 220-240 nm. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) provides a highly sensitive and selective method for the analysis of 4-Phthalimidoglutaramic acid. This technique is particularly valuable for the quantification of the compound in biological matrices at low concentrations. nih.govspandidos-publications.comnih.gov The chromatographic conditions are often similar to those used in HPLC, while the mass spectrometer provides detailed mass information for identification and quantification.

Theoretical and Computational Studies of 4 Phthalimidoglutaramic Acid

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. For 4-Phthalimidoglutaramic acid, theoretical studies offer insights into its structure, behavior, and reactivity that are often difficult to obtain through experimental means alone. These in silico methods allow for the exploration of molecular geometries, energy landscapes, reaction pathways, and interactions with the surrounding environment.

Investigations into Biological Interactions and Mechanisms of Action Non Clinical Focus

Enzymatic Biotransformation Pathways (Beyond Simple Hydrolysis)

Beyond the initial non-enzymatic hydrolysis of a parent compound like thalidomide (B1683933), metabolites such as 4-phthalimidoglutaramic acid may undergo further enzymatic modifications.

The Cytochrome P450 (CYP) superfamily of enzymes represents the primary system for Phase I metabolism of a vast array of xenobiotics. nih.govdntb.gov.ua These heme-containing monooxygenases, located predominantly in the liver of mammals, catalyze oxidative, reductive, and hydrolytic reactions to increase the water solubility of compounds, facilitating their excretion. nih.govmdpi.com The most common reaction is the addition of an oxygen atom to the substrate. nih.gov

While the CYP system is a major pathway for drug metabolism, specific studies focusing on the biotransformation of 4-phthalimidoglutaramic acid by CYP enzymes in non-human systems are not widely available in the reviewed literature. It is plausible that this metabolite could be a substrate for various CYP isoforms, potentially undergoing further oxidation on its aromatic or aliphatic moieties. However, without direct experimental data, the role of CYP-mediated modifications in the metabolism of 4-phthalimidoglutaramic acid remains speculative.

Prostaglandin (B15479496) H synthase (PHS) is a bifunctional enzyme with both cyclooxygenase (COX) and peroxidase activities, playing a key role in the conversion of arachidonic acid into prostaglandins. nih.govuiuc.edu The peroxidase function of PHS involves the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2) and can contribute to the formation of reactive oxygen species (ROS). nih.govnih.gov The catalytic cycle of the peroxidase can generate a tyrosyl radical on the enzyme, which is an intermediate in the enzymatic process. researchgate.net

There is no direct evidence from the reviewed scientific literature to suggest that 4-phthalimidoglutaramic acid interacts with Prostaglandin H Synthase or influences PHS-dependent ROS formation in in vitro systems. The investigation of such an interaction would be necessary to determine if the compound can act as a substrate or modulator of the PHS enzyme complex.

Cellular Uptake and Transport Mechanisms in in vitro Models

The precise mechanisms governing the entry of 4-phthalimidoglutaramic acid into cells have not been extensively elucidated in dedicated studies. However, based on its structural components—a phthalimide (B116566) group and a glutamic acid moiety—and general principles of cellular transport, several potential pathways can be inferred. The uptake of molecules across the cell membrane can occur via passive diffusion, facilitated diffusion, or active transport, and may involve paracellular or transcellular routes. nih.gov

The glutamic acid portion of the molecule suggests a potential interaction with amino acid transporters. Cultured human fibroblasts have been shown to transport L-glutamic acid via at least three distinct systems: a high-affinity Na+-dependent system (System X-AG), a low-affinity Na+-dependent system (resembling the ASC System), and a Na+-independent system (similar to System XC-). nih.gov The stereochemistry of the glutamic acid moiety in 4-phthalimidoglutaramic acid would likely be a critical determinant for its recognition and transport by these stereoselective amino acid transport systems. nih.govnih.gov

Table 1: Potential Cellular Uptake Mechanisms for 4-Phthalimidoglutaramic acid

| Transport Mechanism | Structural Basis | Mediating Proteins/Factors | Evidence Basis |

| Active Transport | L-Glutamic Acid Moiety | Amino Acid Transporters (e.g., System X-AG, ASC, XC-) | Inferred from studies on L-glutamic acid transport. nih.gov |

| Passive Diffusion | Phthalimide Group | Lipid Bilayer | General principle based on lipophilicity. |

| Endocytosis | General | Clathrin, Caveolin | General cellular uptake mechanism, less likely for small molecules. beilstein-journals.orgnih.gov |

Modulation of Biochemical Pathways in Specific Cellular Systems (non-human, non-clinical)

In vitro studies on compounds structurally related to 4-phthalimidoglutaramic acid have demonstrated significant modulation of key biochemical pathways involved in inflammatory and immune responses.

Inhibition of Cytokine Production in Cultured Cell Lines

A hallmark of phthalimide derivatives is their ability to modulate cytokine production. Research on novel phthalimide derivatives has shown potent immunosuppressive effects, including the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-6 (IL-6). nih.gov For instance, certain thalidomide analogues have been shown to effectively inhibit TNF-α production. nih.gov Thalidomide itself is known to decrease the half-life of TNF-α mRNA. nih.gov

The glutamic acid component of 4-phthalimidoglutaramic acid may also play a role in modulating cytokine reception. In HL-60 promyelocytic leukemia cells, L-glutamic acid was found to inhibit the high-affinity binding of Interleukin-1 beta (IL-1β) and increase the number of receptors for Tumor Necrosis Factor-beta (TNF-β). nih.gov The production of IL-4, another key cytokine, is also subject to complex regulation and can be inhibited by certain stimuli in T-cell cultures. nih.gov Given that a hallmark of immunity is the production of a multi-faceted array of inflammatory cytokines, the ability of 4-phthalimidoglutaramic acid to modulate these signaling molecules is of significant interest. nih.gov

Table 2: Reported Cytokine Inhibition by Phthalimide Analogs in in vitro Models

| Cytokine Inhibited | Cell Line/System | Compound Type | Reference |

| TNF-α, IFN-γ, IL-2, IL-6 | Cultured Lymphocytes/Macrophages | Novel Phthalimide Derivatives | nih.gov |

| TNF-α | LPS-stimulated BALB/c mice | N-phenyl-phthalimide sulfonamides | nih.gov |

| TNF-α, IFN-γ | PBMC from HTLV-1-infected individuals | Thalidomide, Rolipram, Pentoxifylline | nih.gov |

| IL-4 | Human Peripheral Blood T-cells | Phorbol 12-myristate 13-acetate (PMA) | nih.gov |

Effects on Signal Transduction Cascades

The modulation of cytokine production is intrinsically linked to the regulation of intracellular signal transduction cascades. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. mdpi.commdpi.com

The inhibition of TNF-α, a potent activator of the NF-κB pathway, by phthalimide derivatives strongly suggests that compounds like 4-phthalimidoglutaramic acid could interfere with this signaling cascade. nih.govnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation and cell survival. nih.gov Phytochemicals have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.com For example, propionic acid has been found to suppress the activation of the TLR4/NF-κB pathway. researchgate.net

The MAPK cascade, which includes ERK, JNK, and p38 kinases, is another crucial signaling pathway that mediates cellular responses to a variety of stimuli, including stress and inflammatory cytokines. nih.gov The regulation of this pathway is complex, involving multiple phosphorylation steps. While direct evidence for the effect of 4-phthalimidoglutaramic acid on the MAPK pathway is lacking, the known effects of related compounds on inflammatory processes suggest that this is a plausible area of interaction.

Structure-Activity Relationship Studies for Biological Response Modulation in Model Systems

The biological activity of phthalimide derivatives is highly dependent on their chemical structure, including the nature of substituents and their stereochemistry.

Regiochemical and Stereochemical Influences on Molecular Interactions

Structure-activity relationship (SAR) studies on phthalimide derivatives have revealed that modifications to the phthalimide ring and its substituents can significantly impact their immunomodulatory and antiproliferative activities. nih.gov For example, in a series of novel phthalimide derivatives, the presence of a thiazolidinone group was associated with the best activity profile. nih.gov

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, influencing their interaction with targets, metabolism, and cellular uptake. nih.govnih.gov For the natural product 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake by an L-amino acid transport system. nih.govnih.gov Given that 4-phthalimidoglutaramic acid is a chiral molecule, its stereoisomers are expected to exhibit different biological activities due to differential interactions with stereoselective enzymes and receptors.

Correlation of Chemical Structure with Observed Biological Effects in Non-Human Models

SAR studies aim to establish a correlation between the chemical structure of a molecule and its observed biological effects. For phthalimide derivatives, the anti-inflammatory activity has been linked to the inhibition of TNF-α. nih.gov In a study of N-phenyl-phthalimide sulfonamides and amides, a compound with a sulfonyl-thiomorpholine moiety showed potent inhibitory activity on neutrophil recruitment, which correlated with its ability to inhibit TNF-α levels. nih.gov

Furthermore, research on phenylalanine-containing peptidomimetics has demonstrated that changes in substituents can greatly influence antiviral activity and selectivity. mdpi.com These studies underscore the importance of systematic structural modifications to optimize the desired biological response and minimize off-target effects. The insights gained from such SAR studies are crucial for the rational design of new therapeutic agents.

Table 3: Structure-Activity Relationship Highlights for Phthalimide Derivatives

| Structural Feature | Influence on Biological Activity | Example Compound Class | Reference |

| Phthalyl and Thiazolidinone Groups | Enhanced antiproliferative and immunosuppressive activity | Phthalimide-thiazolidinone hybrids | nih.gov |

| Sulfonyl-thiomorpholine Moiety | Potent inhibition of neutrophil recruitment and TNF-α | N-phenyl-phthalimide sulfonamides | nih.gov |

| Stereochemistry ((5S, αS) isomers) | Significant for antimalarial activity and likely cellular uptake | 3-Br-acivicin derivatives | nih.govnih.gov |

| Substituent Changes on Phenylalanine Core | Influences antiviral activity and selectivity | Phenylalanine-containing peptidomimetics | mdpi.com |

Role of 4 Phthalimidoglutaramic Acid As a Chemical Intermediate in Advanced Material Synthesis and Drug Design

Precursor in the Synthesis of Immunomodulatory Imide Drug (IMiD) Analogues

4-Phthalimidoglutaramic acid is a pivotal chemical intermediate in the synthesis of a class of compounds known as Immunomodulatory Imide Drugs (IMiDs). Its structure, featuring a phthalimide (B116566) group linked to a glutaramic acid moiety, forms the core scaffold of several significant therapeutic agents. The synthesis of IMiD analogues often involves the cyclization of the glutaramic acid side chain of 4-phthalimidoglutaramic acid or its derivatives to form the characteristic glutarimide (B196013) ring found in drugs like thalidomide (B1683933), lenalidomide, and pomalidomide.

Traditional synthetic routes to IMiDs have been characterized by stepwise procedures that often require multiple purification steps. However, recent advancements have led to more efficient one-pot synthesis methods that provide rapid access to a diverse range of IMiD analogues. nih.gov These streamlined approaches enhance the accessibility of these compounds for research and development. For instance, a tandem reaction starting from Boc-protected aminoglutaramide can yield various phthalimido glutarimides, demonstrating the versatility of this synthetic pathway. nih.gov The development of such efficient synthetic strategies is crucial for exploring the structure-activity relationships (SAR) and structure-degradation relationships of new IMiD candidates. nih.gov

The following table outlines key IMiD analogues and their relationship to the 4-phthalimidoglutaramic acid core structure:

| IMiD Analogue | Key Structural Modification from Thalidomide | Significance |

| Lenalidomide | Addition of an amino group at the 4-position of the phthalimide ring. | Enhanced potency in treating multiple myeloma. encyclopedia.pub |

| Pomalidomide | Addition of an amino group at the 4-position and a carbonyl group on the phthalimide ring. | Effective in patients resistant to other therapies. |

| Avadomide | Replacement of the phthalimide ring with a quinazoline (B50416) nucleus. nih.gov | Represents a significant structural modification to explore new biological activities. nih.gov |

Application in the Design of Molecular Glue Degraders and Bifunctional Ligand-Directed Degraders

The therapeutic effects of IMiDs are primarily attributed to their function as "molecular glue" degraders. encyclopedia.pubnih.gov 4-Phthalimidoglutaramic acid, as the precursor to the active glutarimide-containing compounds, provides the essential structural components for this activity. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

In the case of IMiDs, the glutarimide ring, derived from the cyclization of the glutaramic acid portion of 4-phthalimidoglutaramic acid, binds to the cereblon (CRBN) E3 ubiquitin ligase. nih.gov The phthalimide ring, the other key component of the 4-phthalimidoglutaramic acid structure, then helps to recruit specific target proteins, known as neosubstrates. nih.gov This induced proximity results in the degradation of proteins that are often considered "undruggable" by conventional inhibitors. encyclopedia.pub

Key target proteins degraded by IMiD-based molecular glues include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. encyclopedia.pub The ability to design novel molecular glues with altered neosubstrate specificity is an active area of research, with modifications to the phthalimide ring of the core structure playing a key role in modulating these interactions.

It is important to distinguish molecular glue degraders from bifunctional ligand-directed degraders, more commonly known as Proteolysis-Targeting Chimeras (PROTACs). While both recruit the cellular degradation machinery, PROTACs are larger molecules consisting of two distinct ligands connected by a linker: one binds to the target protein, and the other binds to an E3 ligase. nih.gov In contrast, molecular glues like the IMiDs are smaller, single-entity molecules that create a new binding surface on the E3 ligase to recruit the target protein. nih.gov

Utilization in the Development of Prodrug Systems for Modified Release (Chemical Perspective)

The chemical structure of 4-phthalimidoglutaramic acid and its derivatives holds potential for the design of prodrug systems aimed at modifying the release and improving the therapeutic index of various drugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.

The phthalimide moiety, a key component of 4-phthalimidoglutaramic acid, has been successfully employed in the design of prodrugs. For example, N-hydroxymethylphthalimide esters of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to temporarily mask the carboxylic acid function responsible for gastric irritation. nih.gov These prodrugs were found to be more lipophilic than the parent drugs and demonstrated significantly less gastrointestinal toxicity in preclinical models. nih.gov This principle of masking a functional group to mitigate side effects can be conceptually applied to other classes of drugs.

The carboxylic acid group of the glutaramic acid portion of 4-phthalimidoglutaramic acid also presents a handle for creating prodrug linkages. Esterification or amidation of this group can alter the physicochemical properties of a drug, such as its solubility and permeability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table illustrates the principles of using phthalimide-like structures in prodrug design:

| Prodrug Strategy | Chemical Modification | Therapeutic Goal | Example Principle |

| Masking of Carboxylic Acids | Formation of N-acyloxymethylphthalimide esters | Reduce local toxicity (e.g., gastrointestinal irritation) | N-hydroxymethylphthalimide esters of NSAIDs nih.gov |

| Improving Solubility | Attachment of a polar promoiety | Enhance aqueous solubility for parenteral administration | Not specifically demonstrated with 4-phthalimidoglutaramic acid, but a general prodrug principle. |

| Enhancing Lipophilicity | Attachment of a lipophilic promoiety | Improve absorption across biological membranes | N-hydroxymethylphthalimide esters of NSAIDs showed increased lipophilicity. nih.gov |

Contribution to the Design of Novel Chemical Entities with Modulated Biological Activities

The 4-phthalimidoglutaramic acid scaffold serves as a versatile template for the design of novel chemical entities with a wide range of modulated biological activities beyond immunomodulation. By systematically modifying the phthalimide and glutaramic acid moieties, researchers can explore new therapeutic applications.

One approach involves replacing the phthalimide ring with other heterocyclic systems. For instance, the substitution of the phthalimide group with a quinazoline nucleus has led to the development of new analogues with different biological profiles. nih.gov Such modifications can alter the compound's binding affinity for various protein targets and potentially reduce off-target effects. nih.gov

Another strategy focuses on modifying the glutarimide ring, which is crucial for CRBN binding. Opening the glutarimide ring to create open-chain hydrophilic pharmacophores can lead to compounds that interact with different biological targets. nih.gov For example, some thalidomide analogues with a modified glutarimide ring have been shown to inhibit phosphodiesterase 4 (PDE4) instead of binding to CRBN, thereby exhibiting anti-inflammatory effects through a different mechanism. nih.gov

Furthermore, the phthalimide core itself can be derivatized to create compounds with diverse biological activities. N-phthalimide derivatives of amino acids have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. researchgate.net This highlights the potential of the phthalimide group as a pharmacophore for indications beyond cancer and inflammation.

The following table summarizes examples of how modifications to the core 4-phthalimidoglutaramic acid structure can lead to novel biological activities:

| Structural Modification | Resulting Biological Activity | Example |

| Replacement of the phthalimide ring | Altered immunomodulatory profile | Quinazoline-based thalidomide analogues nih.gov |

| Modification of the glutarimide ring | Inhibition of phosphodiesterase 4 (PDE4) | Analogues with a branched 3,4-dialkoxyphenyl-containing moiety instead of the glutarimide ring nih.gov |

| Derivatization of the phthalimide with amino acids | Antimicrobial activity | N-phthalimide derivatives of glycine, alanine, and other amino acids researchgate.net |

| Attachment of a dithiocarbamate (B8719985) moiety | Enhanced antitumor activity | Phthalimide-dithiocarbamate analogues nih.gov |

Q & A

Q. What experimental and computational frameworks address scalability challenges in multi-step syntheses?

- Methodological Answer : Apply green chemistry principles (e.g., solvent substitution, catalytic recycling) to reduce waste. Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Simulate reactor scalability with computational fluid dynamics (CFD) to optimize mixing and heat transfer .

Data Management and Reporting

- Data Tables : Present raw data (e.g., kinetic parameters, spectral peaks) in appendices, with processed data (normalized means, SEM) in main tables. Use ANOVA or non-parametric tests (Mann-Whitney) for group comparisons, ensuring p-values are adjusted for multiple comparisons .

- Reproducibility : Archive synthetic protocols in electronic lab notebooks (ELNs) with version control. Share spectral data in public repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.